4-({4-ETHYL-5-[(3-FLUOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHOXY)PHENYL METHYL ETHER
Overview
Description
4-({4-ETHYL-5-[(3-FLUOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHOXY)PHENYL METHYL ETHER is a complex organic compound that features a triazole ring, a fluorobenzyl group, and a methoxyphenyl ether moiety
Preparation Methods
The synthesis of 4-({4-ETHYL-5-[(3-FLUOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHOXY)PHENYL METHYL ETHER typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.
Introduction of the Fluorobenzyl Group: This step may involve nucleophilic substitution reactions where a fluorobenzyl halide reacts with a thiol group.
Ether Formation: The final step involves the formation of the methoxyphenyl ether through a Williamson ether synthesis, where an alkoxide reacts with a suitable halide.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
4-({4-ETHYL-5-[(3-FLUOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHOXY)PHENYL METHYL ETHER can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the fluorobenzyl sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring and other functional groups can be reduced under appropriate conditions.
Substitution: The methoxy group can be substituted with other nucleophiles under suitable conditions.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkoxides.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure could be useful in the design of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism by which 4-({4-ETHYL-5-[(3-FLUOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHOXY)PHENYL METHYL ETHER exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The triazole ring and fluorobenzyl group are likely involved in these interactions, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds include other triazole derivatives and fluorobenzyl-containing molecules. Compared to these, 4-({4-ETHYL-5-[(3-FLUOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHOXY)PHENYL METHYL ETHER is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Some similar compounds include:
- 4-({4-ETHYL-5-[(2-FLUOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHOXY)PHENYL METHYL ETHER
- 4-({4-ETHYL-5-[(4-FLUOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHOXY)PHENYL METHYL ETHER
These comparisons highlight the importance of the position of the fluorine atom and other substituents in determining the compound’s properties.
Properties
IUPAC Name |
4-ethyl-3-[(3-fluorophenyl)methylsulfanyl]-5-[(4-methoxyphenoxy)methyl]-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O2S/c1-3-23-18(12-25-17-9-7-16(24-2)8-10-17)21-22-19(23)26-13-14-5-4-6-15(20)11-14/h4-11H,3,12-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTWYWUHGWILLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC(=CC=C2)F)COC3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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